ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a cyano group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-cyanoaniline with ethyl glyoxalate, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts such as ammonium acetate and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The overall effect is the modulation of biochemical pathways, leading to the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-13(19)12-11(17-14(20)18-12)8-16-10-6-4-3-5-9(10)7-15/h3-6,16H,2,8H2,1H3,(H2,17,18,20) |
InChI Key |
LZEBBEQNHSDFQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CNC2=CC=CC=C2C#N |
solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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